1-[(6-Aminohexyl)amino]tetradecan-2-OL
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Overview
Description
1-[(6-Aminohexyl)amino]tetradecan-2-OL is a chemical compound with the molecular formula C20H44N2O . It is a derivative of tetradecanol, which is a fatty alcohol. This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to a tetradecanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Aminohexyl)amino]tetradecan-2-OL typically involves the reaction of tetradecanol with 6-aminohexylamine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Aminohexyl)amino]tetradecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(6-Aminohexyl)amino]tetradecan-2-OL has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-Aminohexyl)amino]tetradecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also interact with cell membranes, affecting their permeability and stability.
Comparison with Similar Compounds
Similar Compounds
Tetradecanol: A fatty alcohol with a similar backbone but lacking the amino group.
Hexylamine: An amine with a shorter carbon chain and no hydroxyl group.
Aminohexanol: A compound with a similar structure but different functional groups.
Uniqueness
1-[(6-Aminohexyl)amino]tetradecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it valuable in research and industrial applications.
Properties
CAS No. |
62745-96-4 |
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Molecular Formula |
C20H44N2O |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-(6-aminohexylamino)tetradecan-2-ol |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-13-16-20(23)19-22-18-15-12-11-14-17-21/h20,22-23H,2-19,21H2,1H3 |
InChI Key |
SHYGVABEDFCCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CNCCCCCCN)O |
Origin of Product |
United States |
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